Ring Strain Energy Defines a Unique Reactivity–Stability Niche Between Cyclopropyl and Cyclopentyl Analogs
The parent cyclobutane ring possesses a strain energy of 26.3 kcal/mol, which is marginally lower than cyclopropane (27.5–28.1 kcal/mol) but approximately 3.7-fold higher than cyclopentane (≈7.1 kcal/mol) and dramatically higher than cyclohexane (≈0 kcal/mol) [1]. This intermediate strain energy imparts to 2-cyclobutylethanol a dual character: sufficient thermodynamic driving force to participate in strain-release C–C bond activation and ring-opening reactions—a capability largely absent in cyclopentyl and cyclohexyl analogs—while retaining sufficient kinetic stability to survive multi-step synthetic sequences without uncontrolled decomposition, a practical liability of the more strained cyclopropyl analog [1][2]. As the review by van der Kolk et al. notes, this places cyclobutane reactivity 'in between the very reactive cyclopropane and relatively inert cyclopentane and other alkanes' [1].
| Evidence Dimension | Parent cycloalkane ring strain energy (kcal/mol) |
|---|---|
| Target Compound Data | 26.3 kcal/mol (cyclobutane parent ring) |
| Comparator Or Baseline | Cyclopropane: 27.5–28.1 kcal/mol; Cyclopentane: 6.2–7.1 kcal/mol; Cyclohexane: ≈0 kcal/mol |
| Quantified Difference | 3.7× higher than cyclopentane; ≈0.7 kcal/mol lower than cyclopropane (similar magnitude but distinct reactivity profile due to angle vs. torsional strain partitioning) |
| Conditions | Gas-phase thermochemical measurements and computational strain energy calculations; review of experimentally validated literature values |
Why This Matters
For procurement decisions in synthetic and medicinal chemistry programs, 2-cyclobutylethanol uniquely enables strain-release transformations inaccessible to larger-ring analogs while avoiding the shelf-stability and handling hazards associated with cyclopropyl derivatives.
- [1] van der Kolk, M. R.; Janssen, M. A. C. H.; Rutjes, F. P. J. T.; Blanco-Ania, D. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem 2022, 17, e202200020. View Source
- [2] Master Organic Chemistry. Calculation of Ring Strain in Cycloalkanes. 2014. https://www.masterorganicchemistry.com/2014/03/24/calculation-of-ring-strain-in-cycloalkanes/ View Source
